molecular formula C18H33NO9 B1430793 2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate CAS No. 220439-24-7

2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate

Cat. No.: B1430793
CAS No.: 220439-24-7
M. Wt: 407.5 g/mol
InChI Key: WSEXJHALMDNMRG-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate plays a significant role in biochemical reactions, particularly in plant systems. It interacts with enzymes such as gibberellic acid 3 and EDTA, enhancing their effects. For instance, in combination with EDTA, it effectively causes the extraction of cadmium (Cd) by fixing more Cd in cell walls and reducing its migration in shoots, thereby reducing metal toxicity . This compound also stimulates the regeneration of adventitious buds, showcasing its role in promoting plant growth .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In plant cells, it influences cell function by stimulating the regeneration of adventitious buds and alleviating the adverse effects of EDTA on plant growth when used in combination with gibberellic acid 3 . This compound also plays a role in reducing metal toxicity by fixing more Cd in cell walls and reducing its migration in shoots .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It enhances the activity of gibberellic acid 3 and EDTA, leading to increased cadmium extraction and reduced metal toxicity . This compound also stimulates the regeneration of adventitious buds by interacting with specific enzymes and proteins involved in plant growth regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to have good thermal and chemical stability, making it suitable for long-term studies . The compound’s stability and degradation over time are crucial factors in its effectiveness in reducing metal toxicity and promoting plant growth .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, its role as a plant growth regulator suggests that its effects may vary with different dosages. High doses could potentially lead to toxic or adverse effects, while optimal dosages would promote desired biochemical interactions and cellular effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to plant growth regulation. It interacts with enzymes such as gibberellic acid 3 and EDTA, influencing metabolic flux and metabolite levels . This compound’s role in reducing metal toxicity and promoting plant growth highlights its importance in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring its effectiveness in reducing metal toxicity and promoting plant growth .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications, ensuring its effectiveness in biochemical reactions and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate involves the reaction of hexanoic acid with diethylamine, followed by the addition of citric acid. The reaction typically occurs under controlled temperature and time conditions to ensure the formation of the desired product . The general steps are as follows:

    Reaction of Hexanoic Acid with Diethylamine: Hexanoic acid is reacted with diethylamine to form 2-Diethylaminoethyl Hexanoate.

    Addition of Citric Acid: Citric acid is then added to the reaction mixture to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes:

Chemical Reactions Analysis

Types of Reactions

2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate is unique due to its combined properties of hexanoic acid and citric acid, making it versatile for multiple applications in plant growth regulation and metal toxicity reduction .

Properties

IUPAC Name

2-(diethylamino)ethyl hexanoate;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2.C6H8O7/c1-4-7-8-9-12(14)15-11-10-13(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-11H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEXJHALMDNMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60849659
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(diethylamino)ethyl hexanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220439-24-7
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(diethylamino)ethyl hexanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the purpose of incorporating diethyl aminoethyl hexanoate citrate in the leaf fertilizer formulation?

A1: While the provided research abstract [] doesn't explicitly detail the specific mechanism of action for diethyl aminoethyl hexanoate citrate in the fertilizer, its inclusion alongside plant growth regulators like mepiquat chloride suggests it may play a role in modulating plant growth and nutrient uptake. Further research is needed to elucidate the precise function and effects of diethyl aminoethyl hexanoate citrate within this specific formulation.

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